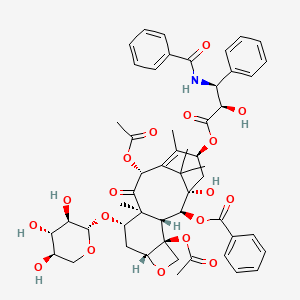
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester
Overview
Description
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.
Scientific Research Applications
Pharmaceutical Research
This compound is used in the development of pharmaceuticals targeting specific proteins or enzymes involved in diseases such as cancer, autoimmune disorders, and viral infections .
Synthesis of Sialoglycosides
It serves as an intermediate for the alpha-stereoselective synthesis of sialoglycosides, which are important for biological recognition processes .
Glycoprotein Studies
As a versatile acetylated neuraminic acid derivative, it is often present as the terminal sugar of glycoproteins, playing a crucial role in cellular communication .
Chemical Synthesis Intermediate
The compound is an intermediate in the chemical synthesis of sialylated carbohydrates, which are significant in various biological functions .
Glycosylation Processes
It is involved in glycosylation processes, where it reacts with primary or secondary alcohol to form glycosides or ortho esters, essential for constructing complex carbohydrates .
Future Directions
properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDMYCBPKFKCV-DCDDNHAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456014 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester | |
CAS RN |
84380-10-9 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in studying neuraminidase activity?
A: This compound serves as a vital precursor in synthesizing the fluorogenic substrate analogue, 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid. This analogue is crucial for detecting and characterizing human acid neuraminidase activity. [] Specifically, it allows researchers to study neuraminidase activity in cultured human skin fibroblasts and identify deficiencies associated with sialidosis, a neurological storage disorder. []
Q2: How is 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester used in the synthesis of α-glycosides of N-acetylneuraminic acid?
A: This compound, specifically its 2β-halo-3β-hydroxy derivative, plays a key role in efficiently synthesizing α-glycosides of N-acetylneuraminic acid derivatives. [, ] This is a significant advancement in carbohydrate chemistry as it enables the preparation of complex sialic acid-containing molecules, including gangliosides, which are essential components of cell membranes and play crucial roles in various biological processes.
Q3: Can you elaborate on the specific application of 2β-Bromo-3β-hydroxy-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in ganglioside synthesis?
A: This specific derivative is instrumental in synthesizing (α2-9) and (α2-8) linked dineuraminyl saccharides. [] These linkages are characteristic of gangliosides, complex glycosphingolipids involved in cell signaling, recognition, and adhesion. The ability to synthesize these specific linkages allows researchers to create well-defined ganglioside structures for further investigation of their biological functions and potential therapeutic applications.
Q4: Are there any analytical techniques used to characterize 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester and its derivatives?
A4: While the provided research papers don't delve into specific analytical techniques for this compound, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. Additionally, chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are likely used for purification and analysis.
Q5: What is the broader impact of research utilizing 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester?
A: The research utilizing this compound contributes significantly to understanding the biosynthesis and function of sialic acids, particularly within the context of gangliosides. [, , ] By providing tools to synthesize and study these complex molecules, the research paves the way for developing potential therapeutics for diseases associated with abnormal ganglioside metabolism, further diagnostic tools for sialidosis, and a deeper understanding of crucial biological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















